N1-(furan-2-ylmethyl)-N2-mesityloxalamide
Overview
Description
N1-(furan-2-ylmethyl)-N2-mesityloxalamide is an organic compound that features a furan ring and a mesityl group attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-mesityloxalamide typically involves the reaction of furan-2-ylmethylamine with mesityloxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often facilitated by a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N1-(furan-2-ylmethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
N1-(furan-2-ylmethyl)-N2-mesityloxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(furan-2-ylmethyl)-N2-mesityloxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The furan ring may facilitate binding to these targets, while the mesityl group could enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine: Known for its antimicrobial properties.
Furan-2-ylmethyl furan-2-carboxylate: Used in the synthesis of bio-based materials.
2,5-furandicarboxylic acid: A key intermediate in the production of renewable polymers.
Uniqueness
N1-(furan-2-ylmethyl)-N2-mesityloxalamide stands out due to the presence of both a furan ring and a mesityl group, which confer unique chemical and physical properties. This combination makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(2,4,6-trimethylphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10-7-11(2)14(12(3)8-10)18-16(20)15(19)17-9-13-5-4-6-21-13/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTXDGAJAHDGPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2=CC=CO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330717 | |
Record name | N-(furan-2-ylmethyl)-N'-(2,4,6-trimethylphenyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24789500 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
333340-85-5 | |
Record name | N-(furan-2-ylmethyl)-N'-(2,4,6-trimethylphenyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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